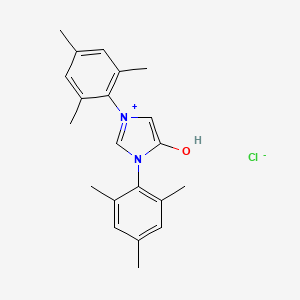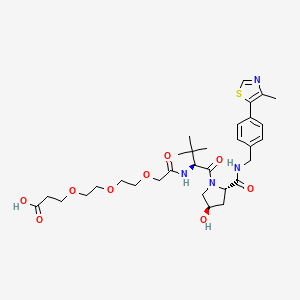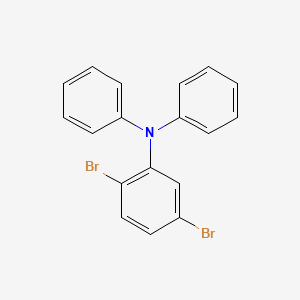![molecular formula C17H20N4O2 B14765732 1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione](/img/structure/B14765732.png)
1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione is a complex organic compound that features a combination of piperidine, indole, and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process often begins with the preparation of the indole moiety, followed by the introduction of the piperidine and pyrimidine rings. Common synthetic methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Cyclization Reactions: The formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors to produce desired biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share structural similarities and are also investigated for their potential as therapeutic agents.
Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are used in drug discovery.
Uniqueness
1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione is unique due to its combination of three distinct moieties, which may confer unique biological activities and therapeutic potential. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C17H20N4O2 |
|---|---|
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
1-(2-piperidin-4-yl-1H-indol-6-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H20N4O2/c22-16-5-8-21(17(23)20-16)13-2-1-12-9-14(19-15(12)10-13)11-3-6-18-7-4-11/h1-2,9-11,18-19H,3-8H2,(H,20,22,23) |
Clé InChI |
VRCMLLJIUNPMFX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC3=C(N2)C=C(C=C3)N4CCC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



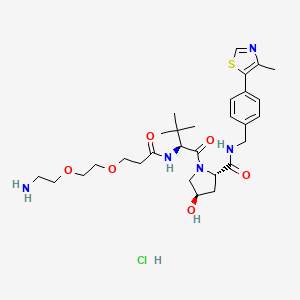
![N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14765667.png)
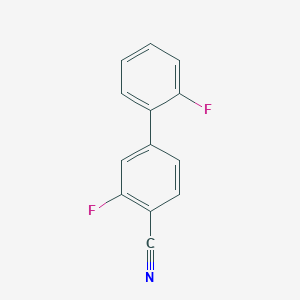
![N-(5-cyclopropyl-2-ethylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B14765674.png)

![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

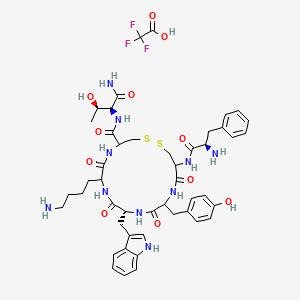
![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)

